N-(6-methylheptan-2-yl)hex-4-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylheptan-2-yl)hex-4-ynamide: is an organic compound characterized by its unique structure, which includes an amide group attached to a hex-4-yne chain with a 6-methylheptan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylheptan-2-yl)hex-4-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methylheptan-2-amine and hex-4-ynoic acid.
Amide Formation: The amide bond is formed through a condensation reaction between 6-methylheptan-2-amine and hex-4-ynoic acid. This reaction is often catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors with precise temperature and pressure control to optimize yield and purity.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and scalability.
Purification: Employing advanced purification methods such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylheptan-2-yl)hex-4-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond in the hex-4-yne chain to a double or single bond, resulting in alkenes or alkanes.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Alkenes or alkanes, depending on the extent of reduction.
Substitution Products: New amide derivatives with different substituents.
Scientific Research Applications
N-(6-methylheptan-2-yl)hex-4-ynamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as conductive polymers or nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular signaling pathways.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(6-methylheptan-2-yl)hex-4-ynamide depends on its specific application:
Pharmacological Action: In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This can lead to therapeutic effects, such as inhibition of enzyme activity or activation of signaling pathways.
Material Properties: In materials science, the compound’s unique structure can impart specific properties to the resulting materials, such as enhanced conductivity, mechanical strength, or thermal stability.
Comparison with Similar Compounds
N-(6-methylheptan-2-yl)hex-4-ynamide can be compared with other similar compounds, such as:
N-(6-methylheptan-2-yl)hex-4-enamide: This compound has a double bond instead of a triple bond in the hex-4-yne chain, resulting in different reactivity and properties.
N-(6-methylheptan-2-yl)hexanamide: This compound has a single bond in the hexane chain, leading to different chemical behavior and applications.
N-(6-methylheptan-2-yl)hex-4-ynylamine:
Uniqueness
This compound is unique due to its specific combination of a hex-4-yne chain with a 6-methylheptan-2-yl substituent and an amide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C14H25NO |
---|---|
Molecular Weight |
223.35 g/mol |
IUPAC Name |
N-(6-methylheptan-2-yl)hex-4-ynamide |
InChI |
InChI=1S/C14H25NO/c1-5-6-7-11-14(16)15-13(4)10-8-9-12(2)3/h12-13H,7-11H2,1-4H3,(H,15,16) |
InChI Key |
XTQHIMMKHSRKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(=O)NC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.